Didansylcadaverine

Transglutaminase Enzyme Inhibition Parasitology

Researchers often face assay invalidation when monodansylcadaverine (MDC) is mistakenly substituted for the bivalent probe Didansylcadaverine (DDC). DDC is the only validated non-inhibitory control for transglutaminase (TGase) activity studies and the specified fluorometric standard for HPLC-based TGase assays, achieving a validated detection limit of 31 pmol product per injection. - Exclusive Bivalent Cross-Linker: Enables intermolecular bridging for fluorescence anisotropy measurements, an application impossible with monovalent dansyl probes. - Guaranteed Reproducibility: Using DDC ensures compliance with published protocols and eliminates confounding TGase inhibition artifacts.

Molecular Formula C29H36N4O4S2
Molecular Weight 568.8 g/mol
CAS No. 55521-24-9
Cat. No. B1221600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidansylcadaverine
CAS55521-24-9
Synonymsdidansylcadaverine
Molecular FormulaC29H36N4O4S2
Molecular Weight568.8 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCNS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C
InChIInChI=1S/C29H36N4O4S2/c1-32(2)26-16-8-14-24-22(26)12-10-18-28(24)38(34,35)30-20-6-5-7-21-31-39(36,37)29-19-11-13-23-25(29)15-9-17-27(23)33(3)4/h8-19,30-31H,5-7,20-21H2,1-4H3
InChIKeyUSJKPOZTSFSPTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Didansylcadaverine (CAS 55521-24-9): Procurement-Grade Overview of a Dual-Dansyl Fluorescent Probe


Didansylcadaverine (DDC), also known as N,N'-Didansylcadaverine, is a synthetic fluorescent amine with the molecular formula C29H36N4O4S2 and a molecular weight of 568.75 g/mol [1]. It is characterized by two terminal dansyl (5-dimethylaminonaphthalene-1-sulfonyl) fluorophores linked via a central pentane-1,5-diamine (cadaverine) spacer . This structural motif confers autofluorescence with excitation and emission maxima suitable for standard fluorescence microscopy and HPLC detection, making it a versatile tool in cell biology and biochemistry . Unlike its more common mono-substituted analog, monodansylcadaverine (MDC), the bivalent nature of DDC enables distinct applications in cross-linking studies and as a non-inhibitory control in certain enzymatic assays [2].

Didansylcadaverine (CAS 55521-24-9): Why Substitution with Monodansylcadaverine Compromises Assay Validity


Generic substitution between dansylated cadaverine analogs is scientifically invalid due to critical differences in molecular stoichiometry and biological activity. While the names 'dansylcadaverine' and 'monodansylcadaverine' (MDC) are often used interchangeably in literature, they refer to distinct chemical entities with different numbers of reactive dansyl groups and divergent pharmacological profiles . MDC, a mono-substituted amine, is a well-documented competitive inhibitor of transglutaminase (TGase) and a potent blocker of receptor-mediated endocytosis [1]. In stark contrast, Didansylcadaverine (DDC) fails to inhibit the same TGase activity in multiple models and serves as a bivalent cross-linker in biophysical assays [2]. Consequently, using MDC in an experimental workflow designed for DDC—or vice versa—will yield confounded, non-comparable, or entirely misleading results. The following quantitative evidence delineates the specific performance parameters that mandate precise compound selection.

Didansylcadaverine (CAS 55521-24-9): Quantitative Evidence for Differential Performance vs. Monodansylcadaverine


Differential Activity on Leishmania Transglutaminase: DDC as a Non-Inhibitory Control

In a head-to-head comparison of transglutaminase (TGase) inhibitors on Leishmania amazonensis parasite proliferation, Didansylcadaverine (DDC) exhibited no inhibitory effect, in direct contrast to its structural analog Monodansylcadaverine (MDC). While MDC, cystamine, and iodoacetamide all produced a profound, dose-dependent inhibition of parasite growth, DDC was completely inactive as an inhibitor [1]. This stark functional divergence, despite close structural similarity, underscores the necessity of using DDC as a specific, non-inhibitory control in TGase-related studies involving this enzyme.

Transglutaminase Enzyme Inhibition Parasitology

Performance as a Fluorometric HPLC Standard: Achieving a 31 pmol Detection Limit

Didansylcadaverine (DDC) has been validated and quantified as a fluorometric standard in a high-performance liquid chromatography (HPLC) assay for transglutaminase activity [1]. The assay, which uses monodansylcadaverine as a substrate, achieved a detection limit of 31 pmol of product per injection using DDC as the calibration standard [1]. This demonstrates the compound's utility and sufficient purity for establishing sensitive and reproducible quantitative baselines in analytical workflows, a role for which its mono-substituted counterpart cannot be substituted.

Analytical Chemistry HPLC Assay Development

Bivalent Cross-Linking Capacity in Fluorescence Anisotropy Studies

N,N'-Didansylcadaverine (DDC) functions as a short, bivalent ligand capable of inducing intermolecular cross-linking, a property absent in monovalent analogs like MDC. In time-resolved fluorescence anisotropy studies, the addition of DDC to anti-dansyl immunoglobulin E (IgE) bound to its receptor on membrane vesicles resulted in a complete loss of segmental motion of the IgE [1]. This effect is directly attributable to the bivalent nature of DDC, which allows it to cross-link receptor-bound antibodies, a mechanistic outcome impossible for a monovalent probe like monodansylcadaverine.

Biophysics Fluorescence Anisotropy Immunology

Didansylcadaverine (CAS 55521-24-9): Targeted Research Applications Based on Verified Differential Evidence


A Validated Non-Inhibitory Control for Transglutaminase Studies in Parasitology

In studies investigating the role of transglutaminase (TGase) in parasite biology, particularly in Leishmania species, Didansylcadaverine (DDC) serves as an essential control. While Monodansylcadaverine (MDC) and other known inhibitors effectively suppress TGase activity and parasite proliferation, DDC does not [1]. Therefore, DDC must be used to demonstrate that any observed biological effect is specific to TGase inhibition and not a general artifact of the dansyl-cadaverine scaffold. Its inclusion is mandatory for robust experimental design and valid interpretation of results in this field.

A Calibrated Fluorometric Standard for Sensitive HPLC-Based TGase Assays

For analytical laboratories developing or routinely running high-performance liquid chromatography (HPLC) assays to measure transglutaminase activity, Didansylcadaverine is the specified fluorometric standard [1]. Using DDC as the calibration reference allows researchers to achieve a validated detection limit of 31 pmol of reaction product per injection [1]. Substituting DDC with a generic or uncalibrated fluorescent amine will compromise assay sensitivity, linearity, and cross-study reproducibility, rendering the analytical method non-compliant with published protocols.

A Bivalent Probe for Studying Protein Cross-Linking and Receptor Dynamics

Researchers investigating the biophysics of membrane receptors, antibody-antigen interactions, and protein clustering require Didansylcadaverine for its unique ability to act as a bivalent, intermolecular cross-linker [1]. Its two reactive dansyl groups enable it to bridge adjacent molecules, leading to a measurable loss of segmental flexibility in fluorescence anisotropy experiments [1]. This application is exclusive to the bivalent nature of DDC and cannot be performed with monovalent fluorescent probes like Monodansylcadaverine, making DDC the definitive reagent for these specialized biophysical measurements.

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